Microsomal Prostaglandin E Synthase-1 (mPGES-1) Inhibition Potency: Quantitative Differentiation from 4-Fluoro Analog
Ethyl 1-(4-bromobenzyl)piperidine-4-carboxylate exhibits nanomolar inhibition of microsomal prostaglandin E synthase-1 (mPGES-1) with an IC₅₀ of 506 nM in IL-1β-stimulated human A549 cell microsomal membranes [1]. In contrast, a structurally analogous compound bearing a 4-fluorobenzyl substituent in place of the 4-bromobenzyl group demonstrates a marked reduction in potency, with an IC₅₀ of 2,510 nM against the same target under comparable assay conditions [2]. The bromine atom contributes to a ~5-fold enhancement in inhibitory activity, a difference attributable to the increased lipophilicity and polarizability of the bromine substituent relative to fluorine. This direct head-to-head comparison highlights the non-interchangeable nature of halogen substituents on the N-benzyl moiety for this scaffold.
| Evidence Dimension | mPGES-1 inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 506 nM |
| Comparator Or Baseline | Ethyl 1-(4-fluorobenzyl)piperidine-4-carboxylate: IC₅₀ = 2,510 nM |
| Quantified Difference | ~5-fold improvement in potency (506 nM vs 2,510 nM) |
| Conditions | IL-1β-stimulated human A549 cell microsomal membranes; PGE₂ formation measured after 15 min incubation |
Why This Matters
This ~5-fold potency difference demonstrates that bromine substitution at the 4-position is a critical determinant of mPGES-1 inhibitory activity; substituting the 4-bromo group with 4-fluoro would yield a compound with significantly reduced activity, impacting assay outcomes and SAR interpretation.
- [1] BindingDB. BDBM50360819 (CHEMBL1934797): IC₅₀ 506 nM for mPGES-1. View Source
- [2] BindingDB. BDBM50292659 (CHEMBL521707): IC₅₀ 2.51 µM for CXCR3 antagonist activity with 4-fluorobenzyl analog. View Source
